molecular formula C12H13NO B2978066 2-(Aminomethyl)-3-methoxynaphthalene CAS No. 1261806-19-2

2-(Aminomethyl)-3-methoxynaphthalene

Cat. No.: B2978066
CAS No.: 1261806-19-2
M. Wt: 187.242
InChI Key: RFVNJQHMIQBFMX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methoxynaphthalene is an organic compound with a naphthalene backbone substituted with an aminomethyl group at the second position and a methoxy group at the third position

Scientific Research Applications

2-(Aminomethyl)-3-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if used as a drug, it would interact with biological targets in the body .

Safety and Hazards

While specific safety data for “2-(Aminomethyl)-3-methoxynaphthalene” is not available, similar compounds can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further developed as a pharmaceutical agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-methoxynaphthalene typically involves the following steps:

    Nitration: The naphthalene ring undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the nitro precursor to the amino compound is a key step in its synthesis.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Comparison with Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

    3-Methoxynaphthalene:

    2-(Aminomethyl)-3-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.

Uniqueness: 2-(Aminomethyl)-3-methoxynaphthalene is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3-methoxynaphthalen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNJQHMIQBFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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